4-Hydroxy Duloxetine

Overview

Description

4-Hydroxy Duloxetine is a metabolite of Duloxetine, a serotonin and norepinephrine reuptake inhibitor. Duloxetine is widely used for the treatment of major depressive disorder, generalized anxiety disorder, diabetic peripheral neuropathic pain, fibromyalgia, and chronic musculoskeletal pain . This compound is formed through the hydroxylation of Duloxetine, primarily in the liver.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine involves the hydroxylation of Duloxetine. This can be achieved through various methods, including chemical and enzymatic hydroxylation. One common method involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of Duloxetine at the 4-position of the aromatic ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to achieve the hydroxylation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The product is then purified using techniques such as chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Reactions

4-Hydroxy Duloxetine is formed via oxidative metabolism of duloxetine, primarily mediated by cytochrome P450 (CYP) enzymes, followed by conjugation reactions:

- CYP1A2 is the dominant enzyme in the hydroxylation of duloxetine’s naphthyl ring at the 4-position, yielding this compound .

- CYP2D6 contributes to minor oxidation pathways but becomes significant in CYP1A2-inhibited conditions .

- Glucuronidation of this compound forms its glucuronide conjugate, an inactive metabolite excreted in urine .

Synthetic Routes

This compound is synthesized through multi-step processes involving key intermediates and reagents:

Critical Reaction Conditions

- Temperature : 0–20°C for reduction and oxyalkylation steps .

- Solvents : Methanol, isopropyl alcohol, and ethyl acetate .

- Purification : Chiral resolution using L-(+)-mandelic acid ensures enantiomeric purity .

Back-Conversion Stability

- Plasma Stability : this compound Glucuronide shows no back-conversion to duloxetine under physiological conditions (25°C for 24 hours) .

- Method Validation : LC-MS/MS studies confirm metabolite stability, with <15% deviation in incurred sample reanalysis .

Oxidative Byproducts

- DNA Oxidation : FPG enzyme assays reveal this compound induces oxidative DNA damage in murine models, particularly in liver cells (76–99% increase in comet assay indices at 20–200 mg/kg doses) .

- Protein/Lipid Oxidation : Elevated carbonyl and malondialdehyde levels in brain and liver tissues indicate oxidative stress .

Drug Interaction Potential

- Enzyme Inhibition : Duloxetine inhibits CYP2D6, reducing its own metabolism and increasing this compound levels in poor metabolizers .

- Glucuronidation Interference : Duloxetine competitively inhibits UGT enzymes, delaying this compound glucuronide formation .

Structural and Hazard Data

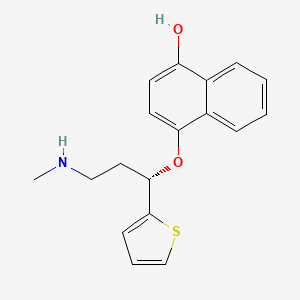

- IUPAC Name : 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol .

- Molecular Weight : 313.42 g/mol .

- Hazards : Suspected reproductive toxicity (GHS Category 2) .

This synthesis of data underscores the complexity of this compound’s reactivity, emphasizing its metabolic fate, synthetic accessibility, and stability profile. These findings are critical for optimizing therapeutic use and mitigating adverse effects.

Scientific Research Applications

Pharmacological Applications

1. Treatment of Major Depressive Disorder (MDD)

Research indicates that duloxetine, including its metabolite 4-hydroxy duloxetine, is effective in treating MDD. A systematic review of clinical trials showed that duloxetine significantly outperformed placebo in reducing symptoms of depression, with a notable response rate observed at doses of 60 mg/day or higher .

2. Pain Management

Duloxetine has been recognized for its efficacy in managing chronic pain conditions such as fibromyalgia and diabetic neuropathy. Studies suggest that this compound may contribute to these analgesic effects due to its action on serotonin and norepinephrine pathways involved in pain modulation .

Table 1: Summary of Clinical Trials Involving Duloxetine and Its Metabolites

| Study | Population | Dose | Duration | Outcome |

|---|---|---|---|---|

| Goldstein et al., 2004 | Adults with MDD | Duloxetine 60 mg/day | 26 weeks | Significant reduction in depressive symptoms compared to placebo |

| Detke et al., 2004 | Patients with chronic pain | Duloxetine 60-120 mg/day | 10 weeks | Improved pain scores in fibromyalgia patients |

| Rynn et al., 2008 | Outpatients with anxiety | Duloxetine 60 mg/day | 10 weeks | Reduction in anxiety symptoms compared to placebo |

Case Studies

Case Study 1: Efficacy in MDD

A longitudinal study involving patients diagnosed with MDD demonstrated that those treated with duloxetine showed a significantly lower relapse rate compared to those receiving placebo (13.7% vs. 41.8%) over a period of six months . This highlights the potential role of this compound as an active metabolite contributing to sustained therapeutic effects.

Case Study 2: Pain Management

In a cohort study focusing on patients with diabetic neuropathy, administration of duloxetine resulted in a marked improvement in neuropathic pain scores after eight weeks. The study noted that patients reported a significant decrease in pain intensity, correlating with increased levels of both duloxetine and its metabolite, suggesting enhanced efficacy through metabolic pathways involving this compound .

Mechanism of Action

4-Hydroxy Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, similar to its parent compound Duloxetine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety . The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of these neurotransmitters .

Comparison with Similar Compounds

- Duloxetine: The parent compound, which is also a serotonin and norepinephrine reuptake inhibitor .

- Venlafaxine: Another serotonin and norepinephrine reuptake inhibitor used for similar indications .

- Desvenlafaxine: A metabolite of Venlafaxine with similar pharmacological properties .

Uniqueness: 4-Hydroxy Duloxetine is unique in its specific hydroxylation at the 4-position, which distinguishes it from other metabolites of Duloxetine. This specific modification can influence its pharmacokinetic properties and its interactions with metabolic enzymes .

Biological Activity

4-Hydroxy Duloxetine (4-HD) is a significant metabolite of duloxetine, an antidepressant primarily used for treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). Understanding the biological activity of 4-HD is crucial for evaluating its therapeutic potential and safety profile, particularly in the context of duloxetine's pharmacokinetics and pharmacodynamics.

This compound is characterized by its molecular formula, which reflects its structure as a hydroxylated derivative of duloxetine. The compound has a molecular weight of approximately 495.58 g/mol and is classified as a phase I metabolite of duloxetine, formed through enzymatic processes in the liver.

Biological Activity Overview

The biological activity of 4-HD can be assessed through various mechanisms, including its effects on neurotransmitter reuptake inhibition, genotoxicity, and oxidative stress.

1. Neurotransmitter Reuptake Inhibition

Duloxetine, and by extension its metabolite 4-HD, primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). Studies indicate that while 4-HD does not significantly contribute to the pharmacologic activity of duloxetine, it may still exhibit some level of reuptake inhibition.

- Serotonin and Norepinephrine : Duloxetine has been shown to enhance serotonin and norepinephrine levels in synaptic clefts, which is pivotal for its antidepressant effects. Although 4-HD's specific contribution remains under investigation, it may still play a role in modulating these neurotransmitters.

2. Genotoxicity and Oxidative Stress

Research has highlighted potential genotoxic effects associated with duloxetine treatment. A study demonstrated that exposure to duloxetine resulted in DNA damage in mouse brain and liver cells, with significant increases in oxidized proteins observed at various time points post-exposure .

- DNA Damage : The study found that higher doses of duloxetine led to increased DNA damage markers in both brain and liver tissues. This raises concerns about the safety profile of duloxetine and its metabolites like 4-HD.

| Dose (mg/kg) | Brain Damage (%) | Liver Damage (%) |

|---|---|---|

| 2 | 50 | 76 |

| 20 | 80 | 99 |

| 200 | 135 | 99 |

Clinical Case Studies

Several clinical studies have evaluated the efficacy and safety of duloxetine, indirectly providing insights into the role of its metabolites like 4-HD.

Case Study: Efficacy in Major Depressive Disorder

A long-term study involving duloxetine treatment showed a lower relapse frequency compared to placebo (13.7% vs. 41.8%) over a period of 26 weeks . While direct data on 4-HD was not available, these findings suggest that metabolites may influence overall therapeutic outcomes.

Case Study: Parkinson's Disease

In patients with Parkinson's disease receiving duloxetine, significant improvements were observed across various scales measuring depression and motor function . This indicates that the therapeutic effects of duloxetine—and potentially its metabolites—extend beyond depression management.

Pharmacokinetics

The pharmacokinetic profile of duloxetine indicates that it undergoes extensive metabolism in the liver, leading to the formation of several metabolites including 4-HD. Studies have shown that co-administration with certain substances can alter the pharmacokinetics of duloxetine, impacting both its efficacy and safety .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-Hydroxy Duloxetine in biological matrices?

A stability-indicating reverse-phase HPLC method is validated for quantifying duloxetine and its metabolites, including this compound. The method employs a calibration curve (y = 80042x – 72864, R² = 0.998) across a linear range suitable for dosage forms and biological samples. Key parameters include column type, mobile phase composition, and UV detection wavelength. Validation follows ICH guidelines for accuracy, precision, and robustness, with impurity profiling using reference standards like USP Duloxetine Related Compound F and H .

Q. How do interindividual variations in duloxetine clearance impact pharmacokinetic studies of this compound?

Duloxetine clearance ranges from 57–114 L/h, with this compound accounting for ~20% of fecal excretion. Steady-state concentrations remain dose-proportional (e.g., doubling doses yield 2.3–2.6× Css). Researchers should stratify populations by CYP2D6 metabolizer status and use non-compartmental analysis to model metabolite exposure, adjusting for renal/hepatic function and drug-drug interactions .

Q. What experimental designs are optimal for studying duloxetine’s efficacy in neuropathic pain models?

Randomized cross-over trials with washout periods (e.g., duloxetine vs. placebo) are preferred. Mitigate carry-over effects by ensuring a washout duration ≥5 half-lives (e.g., 7–10 days for duloxetine). Use validated pain scales (e.g., Brief Pain Inventory) and account for period effects via mixed-effects models. For example, a study on chemotherapy-induced neuropathy randomized participants to duloxetine/placebo sequences, analyzing outcomes with ANCOVA .

Advanced Research Questions

Q. How can meta-regression resolve contradictions in duloxetine’s comparative efficacy against venlafaxine?

Meta-regression adjusts for covariates like baseline depression severity and study duration. For example, a meta-analysis comparing duloxetine and venlafaxine used odds ratios (OR) for response rates, finding nonsignificant differences (OR = 0.81, 95% CI: 0.44–1.03) after controlling for publication bias and heterogeneity. Sensitivity analyses should exclude outlier studies (e.g., those with high dropout rates) to validate robustness .

Q. What methodologies address discrepancies in this compound’s elimination routes across pharmacokinetic studies?

Discrepancies arise from variability in biliary secretion and fecal metabolite quantification. Use radiolabeled duloxetine in mass-balance studies to track this compound excretion. For example, a study combining LC-MS/MS and <sup>14</sup>C-tracing in plasma, urine, and feces can clarify renal vs. hepatic contributions. Adjust for interlab variability in metabolite detection limits .

Q. How should researchers design cross-study comparisons of duloxetine’s tolerability in elderly vs. adult populations?

Pool individual participant data (IPD) from trials using standardized fields: age, dose, SAEs, and quality-of-life metrics. Apply two-step meta-analysis: (1) Compare SAE rates via Poisson regression within trials; (2) Aggregate risk ratios (RR) across trials using random-effects models. For example, a systematic review integrated data from Eli Lilly and Lundbeck trials, finding a 1.3× higher SAE risk in elderly patients (RR = 1.3, 95% CI: 1.1–1.5) .

Q. What strategies improve impurity profiling of this compound in formulation stability studies?

Use stability-indicating HPLC with photodiode array detection. System suitability criteria include resolution ≥2.0 between duloxetine and this compound peaks. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. Quantify impurities against USP reference standards, ensuring acceptance criteria align with ICH Q3B thresholds (e.g., ≤0.5% for unknown impurities) .

Q. Methodological Considerations

Q. How to implement PRISMA guidelines for systematic reviews of duloxetine’s metabolite studies?

Follow PRISMA’s 27-item checklist (PROSPERO ID: CRD42024508135). Search EMBASE, MEDLINE, and CENTRAL using terms like “this compound AND pharmacokinetics.” Exclude non-human studies and case reports. Two independent reviewers extract data (e.g., AUC, Cmax, t½), resolving discrepancies via consensus. Assess bias via Cochrane’s RoB2 tool, focusing on randomization and blinding .

Q. What statistical approaches handle missing data in cross-over trials studying duloxetine’s metabolites?

Use multiple imputation (MI) with predictive mean matching, incorporating baseline covariates (e.g., CYP2D6 genotype). Sensitivity analyses compare MI results with complete-case estimates. For example, a trial with 15% missing metabolite data applied MI via R’s mice package, reporting pooled estimates with Rubin’s rules .

Tables for Reference

| Table 1. Key Pharmacokinetic Parameters of this compound |

|---|

| Parameter |

| Clearance |

| Fecal Excretion |

| Dose Proportionality (Css) |

| Half-life |

| Source |

| Table 2. HPLC Calibration for this compound |

|---|

| Parameter |

| Linear Range |

| Regression Equation |

| Correlation Coefficient |

| LOD/LOQ |

| Source |

Properties

IUPAC Name |

4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRXQCXSBONKPD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652603 | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662149-13-5 | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662149-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.